![molecular formula C21H19NO6S B11252287 N-(2-(furan-2-yl)-2-tosylethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11252287.png)
N-(2-(furan-2-yl)-2-tosylethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a benzodioxole ring, and a sulfonamide group, making it a molecule of interest in medicinal chemistry and pharmaceutical research. The compound’s unique structure allows it to exhibit various biological activities, making it a potential candidate for drug development.
Preparation Methods
The synthesis of N-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of the furan and benzodioxole intermediates. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the benzodioxole ring can be prepared via the condensation of catechol with formaldehyde. The sulfonamide group is introduced through the reaction of the intermediate with p-toluenesulfonyl chloride. The final step involves coupling the intermediates under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane .
Chemical Reactions Analysis
N-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Scientific Research Applications
N-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can inhibit the activity of enzymes like carbonic anhydrase, which is involved in various physiological processes. Additionally, the furan and benzodioxole rings can interact with cellular receptors, modulating signal transduction pathways and leading to the desired biological effects .
Comparison with Similar Compounds
N-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Furan derivatives: These compounds also contain a furan ring and exhibit similar biological activities, such as antibacterial and antifungal properties.
Benzodioxole derivatives: These compounds share the benzodioxole ring and are known for their potential as anticancer agents.
Sulfonamide derivatives: These compounds contain the sulfonamide group and are widely used as antibiotics and enzyme inhibitors.
The uniqueness of N-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE lies in its combination of these three functional groups, which allows it to exhibit a broad spectrum of biological activities and makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C21H19NO6S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H19NO6S/c1-14-4-7-16(8-5-14)29(24,25)20(18-3-2-10-26-18)12-22-21(23)15-6-9-17-19(11-15)28-13-27-17/h2-11,20H,12-13H2,1H3,(H,22,23) |
InChI Key |
CVNOUPCTKXPFFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


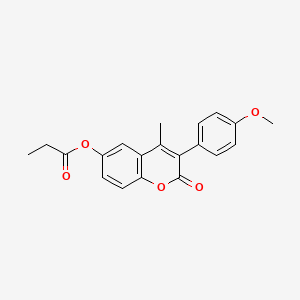
![N-(4-fluorobenzyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11252207.png)
![7-(4-Ethoxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11252219.png)
![2-(4-chlorophenyl)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide](/img/structure/B11252222.png)
![2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11252228.png)
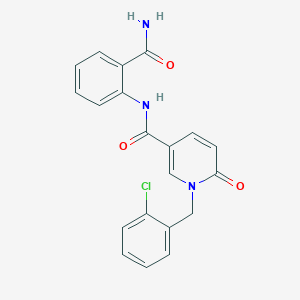
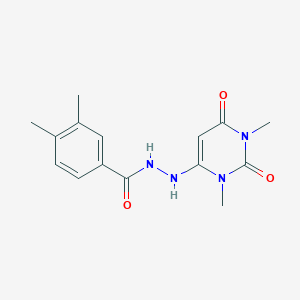
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11252249.png)
![3-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11252250.png)
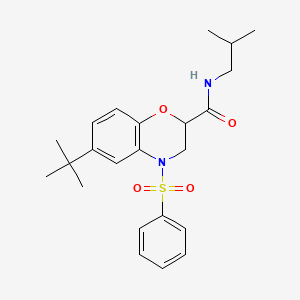
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11252266.png)
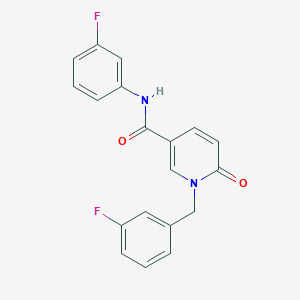
![N-(4-fluorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252277.png)
![4-tert-butyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11252279.png)
